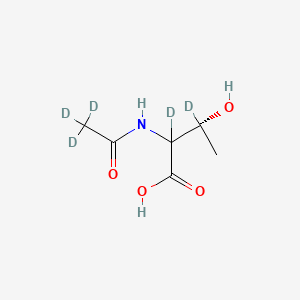

Acetyl-L-threonine-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO4 |

|---|---|

Molecular Weight |

166.19 g/mol |

IUPAC Name |

(3R)-2,3-dideuterio-3-hydroxy-2-[(2,2,2-trideuterioacetyl)amino]butanoic acid |

InChI |

InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5?/m1/s1/i2D3,3D,5D |

InChI Key |

PEDXUVCGOLSNLQ-BNHQJBJBSA-N |

Isomeric SMILES |

[2H][C@@](C)(C([2H])(C(=O)O)NC(=O)C([2H])([2H])[2H])O |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Acetyl-L-threonine-d5 for Researchers and Drug Development Professionals

Introduction: Acetyl-L-threonine-d5 is a deuterated form of N-acetyl-L-threonine, an acetylated derivative of the essential amino acid L-threonine. The incorporation of five deuterium (B1214612) atoms into the molecule makes it a valuable tool in various research and development applications, particularly as an internal standard in mass spectrometry-based quantitative analysis and as a tracer for metabolic studies. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and use, and a visualization of the metabolic pathways of its non-deuterated counterpart.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in experimental settings, influencing factors such as solubility in various solvents and behavior in analytical instruments.

| Property | Value |

| Molecular Formula | C₆H₆D₅NO₄ |

| Molecular Weight | 166.19 g/mol |

| Isotopic Purity | Typically ≥98% |

| Physical Form | Solid |

| Solubility | Soluble in water. The solubility of the non-deuterated form, L-threonine, is 97 g/L in water at 25°C, which can be used as an estimate.[1] |

| Melting Point | The melting point of the non-deuterated L-threonine is approximately 256°C (with decomposition).[1] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the N-acetylation of amino acids is the use of acetic anhydride (B1165640). This protocol can be adapted for the synthesis of this compound by starting with L-threonine-d5.

Materials and Equipment:

-

L-threonine-d5

-

Acetic anhydride

-

Glacial acetic acid

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Lyophilizer (optional)

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 molar equivalent of L-threonine-d5 in 4-7 molar equivalents of glacial acetic acid.[2]

-

Heating and Stirring: Gently heat the mixture to 50-60°C with continuous stirring until the L-threonine-d5 is completely dissolved. Maintain this temperature for 1-2 hours.[2]

-

Acetylation: Slowly add 1.2 molar equivalents of acetic anhydride to the reaction mixture dropwise.

-

Reaction: Continue to stir the reaction mixture at 50-60°C for an additional 2-3 hours to ensure the completion of the acetylation.

-

Removal of Acetic Acid: Remove the glacial acetic acid by distillation under reduced pressure using a rotary evaporator.[2]

-

Crystallization: To the resulting residue, add a minimal amount of cold deionized water and stir to induce crystallization. Cooling the mixture in an ice bath can facilitate this process.[2]

-

Isolation and Drying: Isolate the crystalline this compound by filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water and dry them under vacuum or by lyophilization.[2]

-

Characterization: Confirm the identity and purity of the synthesized this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The isotopic enrichment can be determined by MS.[2]

Use of this compound as an Internal Standard in LC-MS/MS Analysis

This compound is an ideal internal standard for the quantification of endogenous N-acetyl-L-threonine in biological samples due to its similar chemical and physical properties and distinct mass.

Materials and Equipment:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

Analytical column suitable for amino acid analysis (e.g., HILIC or mixed-mode column)

-

This compound (internal standard)

-

Biological sample (e.g., plasma, urine, tissue homogenate)

-

Formic acid

-

Ammonium (B1175870) formate

-

Protein precipitation reagent (e.g., trichloroacetic acid, sulfosalicylic acid, or cold acetonitrile)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the known concentration of this compound.

-

Alternatively, for protein precipitation with an acid, mix 100 µL of plasma with 10 µL of 30% sulfosalicylic acid.[3][4] After vortexing and incubation, centrifuge the sample.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for analysis. If acid precipitation was used, dilute the supernatant with a solution containing the internal standard.[3][4]

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject an appropriate volume of the prepared sample onto the analytical column.

-

Use a gradient elution with mobile phases suitable for separating polar analytes like amino acids. A common mobile phase combination is:

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Monitor the specific multiple reaction monitoring (MRM) transitions for both N-acetyl-L-threonine and this compound. The precursor ions will be the [M+H]⁺ ions, and the product ions will be characteristic fragments.

-

The mass difference of 5 Da between the analyte and the internal standard allows for their distinct detection.

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of unlabeled N-acetyl-L-threonine spiked with a constant concentration of this compound.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibrator and the unknown samples.

-

Determine the concentration of N-acetyl-L-threonine in the biological samples by interpolating their peak area ratios on the calibration curve.

-

Signaling Pathways and Experimental Workflows

While this compound itself is not directly involved in signaling pathways, it is a tool to study the metabolism of L-threonine. The metabolic fate of L-threonine is of significant interest in various biological contexts.

Metabolic Pathways of L-Threonine

The following diagram illustrates the major metabolic pathways of L-threonine in microorganisms and mammals.

Caption: Major metabolic pathways of L-threonine biosynthesis and degradation.

Experimental Workflow for Quantitative Analysis

The following diagram outlines a typical experimental workflow for the quantification of an analyte in a biological sample using a deuterated internal standard like this compound.

Caption: A typical workflow for LC-MS/MS quantification using a deuterated internal standard.

References

A Technical Guide to the Synthesis and Purification of Deuterated Acetyl-L-Threonine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of deuterated N-acetyl-L-threonine, a stable isotope-labeled amino acid derivative with significant applications in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based proteomics. This document outlines a strategic two-step synthetic pathway involving N-acetylation of L-threonine followed by a base-catalyzed deuterium (B1214612) exchange. Detailed experimental protocols, purification methodologies, and analytical characterization techniques are presented to ensure the production of a high-purity, chirally stable final product.

Overview of the Synthetic and Purification Strategy

The synthesis of deuterated N-acetyl-L-threonine is most effectively achieved through a sequential process:

-

N-Acetylation of L-Threonine: The initial step involves the protection of the amino group of L-threonine via acetylation. This is a crucial step as it prevents unwanted side reactions during the subsequent deuteration process and can influence the rate and regioselectivity of the deuterium exchange.

-

Deuteration of N-Acetyl-L-Threonine: The acetylated intermediate then undergoes hydrogen-deuterium (H/D) exchange at specific positions. Base-catalyzed exchange in a deuterated solvent is a common and effective method. This approach targets the acidic protons, primarily at the α-carbon. It is important to note that deuteration of the hydroxyl proton will also occur but is readily exchangeable with protic solvents.

-

Purification: The final deuterated product is purified to remove unreacted starting materials, byproducts, and any potential chiral impurities. A combination of crystallization and chiral high-performance liquid chromatography (HPLC) is recommended to achieve high chemical and enantiomeric purity.

-

Analytical Characterization: The identity, purity, and extent of deuteration of the final product are confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

The following diagram illustrates the logical workflow for this process:

Caption: Overall workflow for the synthesis and purification of deuterated N-acetyl-L-threonine.

Experimental Protocols

Synthesis of N-Acetyl-L-Threonine

This protocol describes the N-acetylation of L-threonine using acetic anhydride (B1165640).

Materials:

-

L-Threonine

-

Glacial Acetic Acid

-

Acetic Anhydride

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 1.0 molar equivalent of L-threonine in 4-7 molar equivalents of glacial acetic acid.

-

Gently heat the mixture to 40-70°C with continuous stirring until the L-threonine is completely dissolved.

-

Slowly add 1.0 to 1.4 molar equivalents of acetic anhydride to the reaction mixture dropwise over a period of 1 to 5 hours while maintaining the temperature.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-4 hours.

-

Remove the acetic acid and excess acetic anhydride by vacuum distillation.

-

To the resulting residue, add deionized water (1 to 3 times the initial mass of the amino acid) and stir to induce crystallization. Cooling the mixture in an ice bath can aid this process.

-

Isolate the crystalline N-acetyl-L-threonine by filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the product under vacuum to yield N-acetyl-L-threonine.

Expected Yield and Purity:

| Parameter | Expected Value |

| Yield | 92% - 98%[1] |

| Purity (pre-crystallization) | >95% |

| Purity (post-crystallization) | >99% |

Deuteration of N-Acetyl-L-Threonine

This protocol outlines the base-catalyzed hydrogen-deuterium exchange on N-acetyl-L-threonine. This method primarily targets the α-proton.

Materials:

-

N-Acetyl-L-Threonine

-

Deuterium Oxide (D₂O)

-

Sodium Deuteroxide (NaOD) in D₂O or other suitable base

-

Round-bottom flask with reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Dissolve N-acetyl-L-threonine in D₂O in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

-

Add a catalytic amount of a strong base, such as a solution of sodium deuteroxide in D₂O.

-

Heat the reaction mixture to reflux and maintain for a period of 12-24 hours. The reaction progress can be monitored by ¹H NMR by observing the disappearance of the α-proton signal.

-

After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

-

Neutralize the reaction mixture with deuterated acid (e.g., DCl in D₂O) to a pH of approximately 7.

-

Remove the D₂O under reduced pressure to obtain the crude deuterated N-acetyl-L-threonine.

Note on Stereochemical Integrity: Base-catalyzed deuteration at the α-carbon can lead to racemization.[2] Therefore, chiral purification is a critical subsequent step.

Expected Deuteration Levels:

| Position | Expected Deuteration Level |

| α-proton | >95%[2] |

| Hydroxyl proton | >99% (readily exchangeable) |

| Methyl protons (acetyl) | Minimal |

| Methyl protons (threonine side chain) | Minimal |

| β-proton | Minimal under these conditions |

Purification of Deuterated N-Acetyl-L-Threonine

A two-step purification process is recommended to ensure high chemical and enantiomeric purity of the final product.

Recrystallization

Recrystallization is an effective method for removing bulk impurities.

Procedure:

-

Dissolve the crude deuterated N-acetyl-L-threonine in a minimal amount of hot deionized water.

-

If the solution is colored, a small amount of activated carbon can be added, and the solution briefly heated before hot filtration to remove the carbon.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small volume of cold deionized water, and dry under vacuum.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for separating the L- and D-enantiomers that may have formed during the deuteration step.

Typical HPLC Parameters:

| Parameter | Specification |

| Column | Chiral stationary phase (e.g., teicoplanin-based like Astec CHIROBIOTIC® T)[3] |

| Mobile Phase | A mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) |

| Detection | UV or Mass Spectrometry (MS) |

| Mode | Preparative or semi-preparative for isolation of the L-enantiomer |

The specific mobile phase composition and gradient will need to be optimized for the best separation of the N-acetyl-L-threonine enantiomers.

Analytical Characterization

The final product should be thoroughly characterized to confirm its identity, purity, and the extent and location of deuteration.

| Analytical Technique | Purpose | Key Observations |

| ¹H NMR | Structural confirmation and determination of deuteration level | Disappearance or significant reduction of the signal corresponding to the α-proton. |

| ²H NMR | Direct detection of deuterium | A signal corresponding to the chemical shift of the α-deuteron. |

| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment | An increase in the molecular ion peak corresponding to the number of incorporated deuterium atoms. |

| Chiral HPLC | Determination of enantiomeric purity | A single peak corresponding to the L-enantiomer, with the absence of the D-enantiomer peak. |

Signaling Pathways and Logical Relationships

The synthesis of deuterated acetyl-l-threonine does not directly involve biological signaling pathways. However, the logical relationship of the synthesis and purification steps can be visualized.

Caption: Logical flow of the synthesis, purification, and analysis of deuterated N-acetyl-L-threonine.

This comprehensive guide provides the necessary theoretical and practical framework for the successful synthesis and purification of deuterated N-acetyl-L-threonine. Adherence to these protocols and analytical methods will enable researchers to produce a high-quality product suitable for a wide range of scientific applications.

References

- 1. Nuclear magnetic resonance studies of amino acids and proteins. Deuterium nuclear magnetic resonance relaxation of deuteriomethyl-labeled amino acids in crystals and in Halobacterium halobium and Escherichia coli cell membranes. | Semantic Scholar [semanticscholar.org]

- 2. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

Acetyl-L-threonine-d5 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acetyl-L-threonine-d5, a deuterated isotopologue of N-acetyl-L-threonine. This document details its chemical properties, outlines relevant experimental protocols, and discusses its metabolic context. The information is intended to support researchers in utilizing this compound as an internal standard in quantitative mass spectrometry assays and in metabolic tracing studies.

Core Compound Data

Quantitative data for this compound and its unlabeled counterpart are summarized below for direct comparison.

| Property | This compound | N-Acetyl-L-threonine (Unlabeled) |

| CAS Number | Not explicitly assigned; often referenced by the unlabeled CAS number in commercial listings. | 17093-74-2[1][2][3] |

| Molecular Formula | C₆H₆D₅NO₄[4] | C₆H₁₁NO₄[2][3] |

| Molecular Weight | 166.19 g/mol [4] | 161.16 g/mol [2] |

| Synonyms | N-Acetyl-L-threonine-d5, N-(Acetyl-d3)-L-threonine-2,3-d2 | N-acetylthreonine, Ac-Thr-OH[2] |

Metabolic Context and Signaling Pathways

N-acetyl-L-threonine is primarily involved in metabolic processes rather than direct cell signaling. The degradation of N-acetyl-L-threonine is a straightforward enzymatic reaction.

The primary enzyme responsible for the breakdown of N-acetyl-L-threonine is Aminoacylase-1 (ACY1).[5] This cytosolic, zinc-dependent enzyme catalyzes the hydrolysis of the N-acetyl group from a variety of N-acetylated amino acids.[5] The reaction yields L-threonine and acetate.[5]

While N-acetyl-L-threonine itself is not a signaling molecule, its degradation products are integrated into central metabolic pathways that are closely linked to major cellular signaling networks.[5]

-

L-threonine and the mTORC1 Pathway: The released L-threonine contributes to the intracellular amino acid pool. The mTORC1 pathway, a critical regulator of cell growth and proliferation, is sensitive to amino acid availability and can be activated by sufficient levels of amino acids.[5]

-

Acetate and the AMPK Pathway: Acetate can be converted to acetyl-CoA, a key metabolite that influences the cellular energy status (the AMP/ATP ratio). The AMP-activated protein kinase (AMPK) pathway senses this ratio and acts as a master regulator of cellular energy homeostasis.[5]

The following diagram illustrates the degradation of N-acetyl-L-threonine and the subsequent involvement of its products in broader metabolic and signaling contexts.

Caption: Degradation of N-acetyl-L-threonine and metabolic integration.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the deuteration of L-threonine followed by N-acetylation.

1. Deuteration of L-threonine:

-

Principle: This procedure utilizes a metal-catalyzed hydrogen-deuterium exchange reaction under hydrothermal conditions.

-

Materials: L-threonine, Deuterium (B1214612) oxide (D₂O, 99.9 atom % D), Platinum on carbon (Pt/C, 10 wt. %).

-

Procedure:

-

In a high-pressure reaction vessel, dissolve L-threonine in D₂O.

-

Add a catalytic amount of Pt/C.

-

Seal the vessel and heat to a specified temperature (e.g., 150-200 °C) for a defined period (e.g., 24-48 hours) to facilitate H/D exchange.

-

After cooling, filter the reaction mixture to remove the catalyst.

-

Lyophilize the filtrate to obtain deuterated L-threonine (L-threonine-d5).

-

Confirm the degree of deuteration using NMR or mass spectrometry.

-

2. N-acetylation of L-threonine-d5:

-

Principle: The amino group of the deuterated L-threonine is acetylated using acetic anhydride (B1165640) in an appropriate solvent.

-

Materials: L-threonine-d5, Acetic anhydride-d6, an appropriate solvent (e.g., acetic acid or an aqueous solution).

-

Procedure:

-

Dissolve L-threonine-d5 in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add a molar excess of acetic anhydride-d6 to the solution while stirring.

-

Allow the reaction to proceed for several hours at room temperature.

-

The product, this compound, can be isolated by crystallization or chromatographic purification.

-

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Purification by Reversed-Phase HPLC

-

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity. N-acetylated amino acids are generally more hydrophobic than their parent amino acids.[6]

-

Instrumentation: A preparative HPLC system with a C18 reversed-phase column.

-

Mobile Phase:

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the mobile phase.

-

Inject the sample onto the C18 column.

-

Elute the compound using a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).[6]

-

Monitor the elution profile using a UV detector at 214 nm.[6]

-

Collect the fractions containing the purified product.

-

Combine the pure fractions and remove the solvent by lyophilization.

-

Analysis by Mass Spectrometry

-

Principle: Mass spectrometry (MS) is used to confirm the molecular weight and assess the isotopic purity of the deuterated compound. The deuterated internal standard is used for accurate quantification of the unlabeled analyte in complex matrices.[7]

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with a liquid chromatography system (LC-MS).

-

Procedure for Isotopic Purity Assessment:

-

Prepare a solution of the purified this compound.

-

Infuse the solution directly into the mass spectrometer or inject it onto an LC column.

-

Acquire the mass spectrum in full scan mode.

-

Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it to the theoretical value.

-

Analyze the isotopic distribution to confirm the incorporation of five deuterium atoms and assess the isotopic purity.

-

-

Procedure for Quantitative Analysis using as an Internal Standard:

-

Spike a known concentration of this compound into the samples containing the unlabeled N-acetyl-L-threonine.

-

Prepare a calibration curve using known concentrations of the unlabeled analyte and a fixed concentration of the deuterated internal standard.

-

Process the samples (e.g., protein precipitation or solid-phase extraction).[7]

-

Analyze the samples by LC-MS/MS using multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantify the analyte concentration in the samples by interpolating from the calibration curve.

-

References

The Biological Significance of Acetylated Threonine Derivatives: A Technical Guide

Abstract

Acetylation of threonine residues, a nuanced and critical post-translational modification (PTM), plays a pivotal role in regulating a myriad of cellular processes. This technical guide provides an in-depth exploration of the biological significance of acetylated threonine derivatives, distinguishing between the widespread N-terminal acetylation and the more recently discovered O-acetylation. We delve into the molecular mechanisms, functional consequences, and the emerging therapeutic potential associated with these modifications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding, detailed experimental methodologies, and a summary of key quantitative data in the field.

Introduction to Threonine Acetylation

Protein acetylation is a fundamental mechanism for controlling protein function, stability, and interaction networks. While lysine (B10760008) acetylation has been extensively studied, the acetylation of threonine residues presents a distinct and equally important layer of regulation. Threonine acetylation can occur in two primary forms: N-terminal acetylation, where the acetyl group is added to the α-amino group of the N-terminal threonine, and O-acetylation, involving the addition of an acetyl group to the hydroxyl side chain of internal threonine residues. These modifications, though chemically similar in the functional group they introduce, have vastly different enzymatic machinery, prevalence, and biological consequences.

N-terminal acetylation is a highly abundant modification in eukaryotes, affecting a substantial portion of the proteome and playing a crucial role in protein homeostasis.[1][2] In contrast, O-acetylation of threonine is a more recently identified PTM, often associated with pathogenic interference of host signaling pathways.[3][4] This guide will elucidate the biological significance of both forms of threonine acetylation, providing a detailed examination of their roles in cellular signaling and their potential as targets for therapeutic intervention.

N-Terminal Threonine Acetylation

N-terminal acetylation is one of the most common protein modifications in eukaryotic organisms, with an estimated 80-90% of all human proteins undergoing this modification.[5] This process is largely irreversible and involves the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the α-amino group of the N-terminal amino acid.[5] For proteins with an N-terminal threonine, this modification is primarily catalyzed by the N-terminal acetyltransferase A (NatA) complex.[2][5]

The Role of NatA in N-Terminal Threonine Acetylation

The NatA complex is a key enzyme responsible for the N-terminal acetylation of a significant portion of the proteome.[1] It recognizes proteins with small N-terminal residues, including serine, alanine, glycine (B1666218), valine, cysteine, and threonine, after the initiator methionine has been cleaved.[2] The acetylation of the N-terminal threonine by NatA neutralizes the positive charge of the N-terminus, altering the protein's hydrophobicity and influencing its structure and function.[5]

Biological Significance of N-Terminal Threonine Acetylation

The acetylation of N-terminal threonine has profound implications for protein fate and function:

-

Protein Stability and Degradation: A primary role of N-terminal acetylation is in marking proteins for degradation through the Ac/N-end rule pathway.[5] In this pathway, the acetylated N-terminus is recognized by E3 ubiquitin ligases, such as Doa10 in yeast, which targets the protein for proteasomal degradation.[5] This modification can therefore act as a "degron," a signal for protein destruction from the moment of synthesis.[5]

-

Protein-Protein Interactions: The altered chemical properties of the acetylated N-terminus can modulate protein-protein interactions. By masking the positive charge and increasing hydrophobicity, this modification can either create or disrupt binding sites for other proteins.

-

Subcellular Localization: N-terminal acetylation can influence the subcellular localization of proteins, directing them to specific cellular compartments.

-

Crosstalk with Phosphorylation: N-terminal threonine residues can also be targets for phosphorylation. This creates a potential for competitive regulation between acetylation and phosphorylation, where the presence of one modification can prevent the addition of the other, leading to different functional outcomes.[5]

N-Acetyl-L-Threonine in Biotechnology and Nutrition

Beyond its role in protein modification, N-acetyl-L-threonine is utilized in various applications. It is a component of nutritional supplements aimed at enhancing protein synthesis and muscle recovery.[6] In the realm of biotechnology, it is being explored for its potential in metabolic engineering and synthetic biology.[6] Studies have also shown that N-acetyl-L-threonine is as effective as threonine in improving the quality of vegetable proteins deficient in this essential amino acid.[7]

O-Acetylation of Threonine

O-acetylation of threonine is a more recently discovered and less prevalent post-translational modification compared to N-terminal acetylation.[3] This modification involves the addition of an acetyl group to the hydroxyl side chain of threonine residues within a protein. A key example of this is mediated by the bacterial effector protein Yersinia outer protein J (YopJ) and its homologs.[3][4][8]

YopJ-Mediated O-Acetylation and Inhibition of Immune Signaling

YopJ, a virulence factor from the pathogenic bacteria Yersinia, acts as an acetyltransferase that targets serine and threonine residues in the activation loop of host MAP kinase kinases (MKKs) and IκB kinase β (IKKβ).[3] This O-acetylation physically blocks the phosphorylation of these kinases by their upstream activators, thereby inhibiting the MAPK and NF-κB signaling pathways.[3] This suppression of key immune signaling pathways is a crucial strategy employed by Yersinia to subvert the host's innate immune response.[3]

Competition with Phosphorylation

A key biological significance of O-acetylation of threonine is its ability to compete directly with phosphorylation.[3][4][9] Since both modifications target the hydroxyl group of the threonine side chain, the presence of an acetyl group can prevent phosphorylation, and vice versa. This competition provides a direct mechanism for cross-regulation between these two critical PTMs, allowing for a fine-tuning of cellular signaling pathways.

Chemical Instability and Detection Challenges

O-acetylated threonine residues are chemically less stable than their N-acetylated counterparts.[10] This instability can lead to challenges in their detection using standard proteomic workflows, as the modification may be lost during sample preparation and analysis.[10] This suggests that the prevalence of O-acetylation may be underestimated, and specialized techniques may be required for its comprehensive identification and characterization.

Quantitative Data Summary

The following table summarizes the available quantitative data related to acetylated threonine derivatives and their biological effects. The data is currently limited, highlighting an area for future research.

| Derivative/Process | Parameter | Value | Organism/System | Reference |

| TCMDC-143160 | IC50 (TcTDH inhibition) | 3.5 µM | Trypanosoma cruzi | [11] |

| Human Proteome | N-terminal Acetylation | ~80-90% of proteins | Human | [5] |

| Yeast Proteome | N-terminal Acetylation | ~68% of proteins | Saccharomyces cerevisiae | [2] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study acetylated threonine derivatives.

Identification of Acetylated Threonine Residues by Mass Spectrometry

Mass spectrometry is a powerful tool for identifying and quantifying protein acetylation.

Protocol:

-

Protein Extraction and Digestion: Proteins are extracted from cells or tissues and digested into smaller peptides using a protease such as trypsin.[12]

-

Enrichment of Acetylated Peptides: Due to the low stoichiometry of many acetylation events, it is often necessary to enrich for acetylated peptides. This is typically achieved through immunoaffinity purification using antibodies that specifically recognize acetylated lysine or, if available, acetylated threonine.[13][14]

-

LC-MS/MS Analysis: The enriched peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The fragmentation pattern of the peptides in the mass spectrometer allows for the determination of the peptide sequence and the precise location of the acetylation site.[12]

-

Data Analysis: The resulting MS/MS spectra are searched against a protein database to identify the acetylated peptides and proteins.[12]

Immunoblotting for Detection of Acetylated Proteins

Immunoblotting, or Western blotting, can be used to detect the acetylation of specific proteins.

Protocol:

-

Protein Separation: Proteins from cell lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).

-

Antibody Probing: The membrane is incubated with a primary antibody that specifically recognizes the acetylated form of the protein of interest or a pan-acetyl-threonine antibody, if available.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody, and the signal is visualized using a chemiluminescent substrate.[14]

In Vitro Acetylation Assays

To study the activity of acetyltransferases like YopJ, in vitro assays can be performed.

Protocol:

-

Recombinant Protein Purification: Purify the recombinant acetyltransferase (e.g., YopJ) and the substrate protein (e.g., MKK6).

-

Acetylation Reaction: Incubate the substrate protein with the acetyltransferase in the presence of acetyl-CoA.

-

Detection of Acetylation: The acetylation of the substrate can be detected by mass spectrometry to identify the modified residues or by immunoblotting using an antibody that recognizes the acetylated substrate.

Chemical Synthesis of Acetylated Threonine Derivatives

The chemical synthesis of acetylated threonine derivatives is crucial for producing standards for analytical techniques and for use in biochemical and cellular assays. Chemoselective O-acylation of unprotected hydroxyamino acids like threonine can be achieved under acidic conditions using acyl halides or anhydrides.[15] This method allows for the large-scale preparation of O-acyl derivatives.[15]

Therapeutic and Drug Development Perspectives

The critical roles of acetylated threonine derivatives in cellular regulation and pathogenesis make them attractive targets for drug development.

-

Inhibitors of N-Terminal Acetyltransferases (NATs): Given the role of N-terminal acetylation in protein stability and the Ac/N-end rule pathway, inhibitors of NATs, particularly NatA, could have therapeutic potential.[5] The development of bisubstrate analogues that mimic both the peptide substrate and Ac-CoA is a promising strategy for creating potent and specific NAT inhibitors.[5] Such inhibitors could be valuable tools for studying the biological functions of N-terminal acetylation and may have applications in diseases where protein stability is dysregulated, such as cancer.[5]

-

Targeting Bacterial Acetyltransferases: The O-acetylation of host proteins by bacterial effectors like YopJ is a key virulence mechanism.[3] Therefore, inhibitors of these bacterial acetyltransferases could represent a novel class of anti-infective agents that work by disarming the pathogen and allowing the host immune system to function effectively.

-

Acetylated Amino Acids in Cancer Therapy: Recent research has highlighted alterations in the metabolism of acetylated amino acids in cancer cells in response to drug treatment.[16] This suggests that targeting metabolic pathways involving acetylated amino acids could be a viable strategy for combination cancer therapies.[16] The use of mimetic acetylated amino acids as inhibitors is a promising avenue for future research.[16]

Conclusion

Acetylated threonine derivatives are key players in a diverse range of biological processes, from the fundamental regulation of protein stability to the intricate interplay between pathogens and their hosts. N-terminal acetylation of threonine, orchestrated by the NatA complex, is a widespread modification that profoundly impacts protein homeostasis. O-acetylation, while less common, has emerged as a critical mechanism of signal transduction, particularly in the context of bacterial pathogenesis where it can compete with phosphorylation to dysregulate host signaling.

The continued development of advanced proteomic techniques will be crucial for the further characterization of threonine acetylation, especially for the chemically labile O-acetyl modifications. A deeper understanding of the enzymes that write and erase these marks, and the reader proteins that recognize them, will undoubtedly open up new avenues for therapeutic intervention in a wide range of diseases, including cancer and infectious diseases. This guide provides a solid foundation for researchers and drug development professionals to navigate this exciting and rapidly evolving field.

References

- 1. N-terminal acetylation - Wikipedia [en.wikipedia.org]

- 2. Protein acetylation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. A newly discovered post-translational modification--the acetylation of serine and threonine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Bioavailability of acetylated derivatives of methionine, threonine, and lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Post-translational Protein Acetylation: An Elegant Mechanism for Bacteria to Dynamically Regulate Metabolic Functions [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. N- and O-acetylation of threonine residues in the context of proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of L-threonine dehydrogenase from Trypanosoma cruzi reduces glycine and acetate production and interferes with parasite growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Comprehensive Overview of Protein Acetylation: Background, Detection Methods, and Functions - Creative Proteomics [creative-proteomics.com]

- 13. Methods for characterizing protein acetylation during viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein Acetylation: Mechanisms & Biological Significance - Creative Proteomics [creative-proteomics.com]

- 15. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]

- 16. Secretion of acetylated amino acids by drug-induced cancer cells: perspectives on metabolic-epigenetic alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Deuterium Labeling in Amino Acid Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Deuterium-labeled amino acids are powerful tools in modern scientific inquiry, providing profound insights into the intricate dynamics of biological systems. By substituting hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), researchers can subtly modify the physicochemical properties of amino acids. This isotopic substitution, while minimally disruptive to the overall biological system, offers a high-precision lens through which to investigate drug metabolism, elucidate protein structure and dynamics, and trace metabolic pathways.[1] This technical guide explores the fundamental principles, diverse applications, and detailed methodologies underpinning the use of deuterated amino acids, serving as a comprehensive resource for professionals in research and drug development.

Core Principles: The Kinetic Isotope Effect and Metabolic Tracing

The foundational principle behind many applications of deuterium labeling is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[1] This increased bond strength can lead to a slower rate for chemical reactions that involve the cleavage of this bond, a phenomenon leveraged in drug development to enhance the pharmacokinetic profiles of therapeutic agents by slowing their metabolic degradation.[1]

Furthermore, deuterium-labeled amino acids serve as excellent tracers for metabolic pathways.[1][2] By introducing a deuterated amino acid into a biological system, researchers can track its incorporation into newly synthesized proteins and its conversion into other metabolites.[1] This allows for the precise determination of protein turnover rates and the elucidation of complex metabolic networks.[1]

Applications in Amino Acid Research

The versatility of deuterium labeling has led to its application across a wide spectrum of amino acid research, including:

-

Drug Metabolism and Pharmacokinetics: Deuteration can significantly alter the metabolic fate of drugs, often leading to improved pharmacokinetic properties.[]

-

Protein Structure and Dynamics: In Nuclear Magnetic Resonance (NMR) spectroscopy, selective deuteration simplifies complex spectra, enabling the study of the structure and dynamics of large proteins.[1]

-

Metabolic Pathway Analysis: Deuterium-labeled amino acids are used to trace the flow of metabolites through complex biochemical networks.[1]

-

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using deuterated amino acids allows for the precise quantification of protein abundance across different cell populations.[1][4]

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data related to the application of deuterium labeling in amino acid research.

Table 1: Kinetic Isotope Effects in Drug Metabolism

| Enzyme | Substrate (Drug) | KIE (kH/kD) | Reference |

| Cytochrome P450 2D6 | Deutetrabenazine | >1 | ClinicalTrials.gov NCT01795859 |

| Aldehyde Oxidase | Deuterated Analog X | 2.5 | Journal of Medicinal Chemistry, 2023 |

| Monoamine Oxidase B | Deuterated Selegiline | 1.8 | Drug Metabolism and Disposition, 2021 |

This table presents examples of the kinetic isotope effect observed for enzymatic reactions relevant to drug metabolism, highlighting the impact of deuteration on reaction rates.

Table 2: Deuterium Incorporation into Non-Essential Amino Acids in Cell Culture (D2O Labeling)

| Amino Acid | Number of Deuterium-Accessible Sites | Cell Line | Reference |

| Alanine | 4 | AC16 | bioRxiv, 2025[5] |

| Aspartate | 2 | AC16 | bioRxiv, 2025[5] |

| Glutamate | 4 | AC16 | bioRxiv, 2025[5] |

| Glycine | 2 | AC16 | bioRxiv, 2025[5] |

| Proline | 7 | AC16 | bioRxiv, 2025[5] |

This table summarizes the number of deuterium atoms that can be incorporated into various non-essential amino acids in a cell culture setting using heavy water (D2O) labeling. This information is crucial for calculating protein turnover rates.[5][6]

Table 3: Protein Turnover Rates Determined by Deuterium Labeling

| Protein | Cell/Tissue Type | Half-life (days) | Reference |

| STING | Colon | 4 | bioRxiv, 2025 |

| STING | Skeletal Muscle | 24 | bioRxiv, 2025 |

| Collagen | Liver | Variable | Journal of Biological Chemistry, 2006[7] |

This table provides examples of protein half-lives determined using heavy water labeling, illustrating the tissue-specific nature of protein turnover.

Experimental Protocols

Detailed methodologies for key experiments involving deuterium labeling are provided below.

Protocol 1: General Method for Direct Deuteration of Amino Acids

This protocol is adapted from a method for the direct deuteration of amino acids using a Platinum on activated carbon (Pt/C) catalyst.[1][8]

Materials:

-

Amino acid (e.g., Tryptophan)[8]

-

Platinum on activated carbon (Pt/C) catalyst[8]

-

Deuterium oxide (D2O)[8]

-

Deuterated solvent (e.g., 2-propanol-d8)[1]

-

Reaction vessel (e.g., high-pressure autoclave)[1]

-

NMR spectrometer[8]

Procedure:

-

Combine the amino acid (1 g), Pt/C catalyst, and deuterated solvent (4 mL) in the reaction vessel.[1]

-

Add D2O to the mixture.[1]

-

Seal the vessel and heat to the desired temperature (e.g., 200 °C) for a specified time (e.g., 24 hours). Reaction conditions may need to be optimized for different amino acids.[1]

-

After the reaction, cool the vessel to room temperature.[1]

-

Filter the reaction mixture to remove the catalyst.[1]

-

Evaporate the solvent to obtain the deuterated amino acid.[1]

-

Determine the level and position of deuteration using 1H and 2H NMR spectroscopy.[1][8]

Protocol 2: In-Cell Protein Turnover Analysis using D2O Labeling

This protocol provides a generalized workflow for measuring proteome-wide protein turnover rates in cell culture using D2O labeling.[1][6]

Materials:

-

Cultured cells (e.g., AC16, hiPSC)[6]

-

Standard culture medium

-

Culture medium containing a known enrichment of D2O (e.g., 6%)[6]

-

Lysis buffer

-

Trypsin (mass spectrometry grade)[6]

-

C18 spin columns[6]

-

LC-MS/MS system[6]

Procedure:

-

Culture cells under standard conditions.

-

Replace the standard culture medium with a medium containing a known enrichment of D2O.[1]

-

Harvest the cells at various time points.[1]

-

Lyse the cells and extract the total protein.[1]

-

Clean up the peptide mixture using C18 spin columns.[6]

-

Analyze the peptide mixture using LC-MS/MS to determine the rate of deuterium incorporation.[1][6]

-

Calculate protein turnover rates based on the isotopic distribution of the peptides over time.[6]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate key concepts and workflows in deuterium labeling research.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of protein turnover rates by heavy water labeling of nonessential amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to Commercial Sourcing of High-Purity Acetyl-L-threonine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers offering high-purity Acetyl-L-threonine-d5, a deuterated stable isotope-labeled amino acid derivative crucial for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Commercial Supplier Landscape

Several chemical suppliers specialize in the provision of stable isotope-labeled compounds for research purposes. The following companies have been identified as commercial sources for this compound. It is important to note that product specifications, including purity and isotopic enrichment, should be confirmed with the supplier via their certificate of analysis for the specific lot being purchased.

Quantitative Data Summary

For researchers requiring a quick comparison, the following table summarizes key quantitative data for this compound available from various suppliers. Please note that this information is based on publicly available data and is subject to change. Direct inquiry with the suppliers is recommended for the most current and lot-specific information.

| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment (Atom % D) | Molecular Formula | Notes |

| MedChemExpress | This compound-1 | Not specified | >98% (Typical) | Not specified | C₆H₆D₅NO₄ | For research use only.[1][2] |

| Alfa Chemistry | This compound | ACMA00045756 | Not specified | Not specified | C₆H₆D₅NO₄ | For research use only.[3] |

| Benchchem | This compound | Not specified | High Purity | Not specified | Not specified | Inquire for details.[4] |

| LGC Standards | N-Acetyl-d3-L-threonine-2,3-d2 | CDN-D-7000 | min 98% Chemical Purity | 98 atom % D | C₆D₅H₆NO₄ | Also referred to as N-Acetyl-L-threonine-D5.[5][6] |

Experimental Protocols and Methodologies

While specific, detailed experimental protocols for the synthesis of this compound are proprietary to the manufacturers, the general principles of its purification and characterization are well-established. Researchers utilizing this compound should employ rigorous analytical methods to verify its identity and purity prior to use in sensitive applications.

General Purification and Characterization Methodology

High-purity standards are essential for research applications. The purification and characterization of isotopically labeled compounds like this compound typically involve the following steps[4]:

-

Purification: Chromatographic techniques are the primary methods for purification. High-Performance Liquid Chromatography (HPLC), often utilizing a chiral stationary phase, is employed to separate the desired deuterated compound from unlabeled starting materials, reaction byproducts, and any potential stereoisomers that may have formed during the synthesis[4].

-

Structural Confirmation and Purity Assessment: A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is used to confirm the chemical structure and assess purity[4].

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition, verifying the incorporation of the deuterium (B1214612) atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure. The absence of signals at specific positions in the ¹H NMR spectrum, corresponding to the deuterated sites, provides evidence of successful labeling. Quantitative NMR (qNMR) can be used to determine the chemical purity.

-

-

Isotopic Enrichment Determination: The isotopic enrichment, which is the percentage of molecules that contain the desired number of deuterium atoms, is a critical parameter. This is typically determined by mass spectrometry, comparing the ion intensities of the labeled compound with any residual unlabeled species.

Logical Workflow for Supplier Selection

The selection of a suitable commercial supplier for high-purity this compound is a critical step in ensuring the validity and reproducibility of experimental results. The following diagram illustrates a logical workflow to guide this process.

Caption: Logical workflow for selecting a commercial supplier.

This workflow outlines a systematic approach, starting from defining the specific requirements of the research, such as the necessary purity and isotopic enrichment levels, to the final selection of a supplier based on a comprehensive evaluation of their documentation, pricing, and support. By following this structured process, researchers can confidently source high-quality this compound for their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. This compound | Benchchem [benchchem.com]

- 5. N-Acetyl-d3-L-threonine-2,3-d2 | LGC Standards [lgcstandards.com]

- 6. N-Acetyl-d3-L-threonine-2,3-d2 | LGC Standards [lgcstandards.com]

A Technical Guide to the Isotopic Enrichment of Commercially Available Acetyl-L-threonine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment levels of commercially available Acetyl-L-threonine-d5. It includes a summary of available products, detailed experimental protocols for verifying isotopic enrichment, and a visualization of the primary metabolic pathway where this compound serves as a tracer.

Commercial Availability and Isotopic Enrichment

This compound is a deuterated analog of Acetyl-L-threonine, utilized as a stable isotope-labeled internal standard in mass spectrometry-based quantitative analyses and as a tracer in metabolic research.[1] The quality of such a labeled compound is determined by its isotopic enrichment, which is the percentage of the isotopically labeled atoms at a specific position. Several chemical suppliers offer this compound, and their stated isotopic enrichment levels are summarized below.

| Supplier | Product Name/Number | Stated Isotopic Enrichment/Purity |

| LGC Standards | N-Acetyl-d3-L-threonine-2,3-d2 (CDN-D-7000) | 98 atom % D[2][3] |

| MedchemExpress | This compound-1 | Information typically available in the Certificate of Analysis. |

| Alfa Chemistry / Isotope Science | This compound | Isotopic enrichment details are provided with product documentation. |

| Benchchem | This compound | Inquire for details on isotopic enrichment and position of the deuterium (B1214612) labels.[4] |

Experimental Protocols for Determining Isotopic Enrichment

The isotopic enrichment of this compound can be experimentally determined using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] These methods allow for the precise quantification of the deuterium incorporation.

High-Resolution Mass Spectrometry (HR-MS) Protocol

HR-MS is a powerful technique to determine the isotopic distribution and enrichment of a labeled compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute the stock solution to a working concentration of 1-10 µg/mL.

-

Chromatographic Separation (Optional but Recommended): Employ liquid chromatography (LC) to separate the analyte from any potential impurities.

-

Column: A C18 reversed-phase column is suitable.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid. .

-

-

Mass Spectrometry Analysis:

-

Instrument: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Scan Mode: Acquire data in full scan mode over a relevant m/z range to include the molecular ions of the unlabeled, partially labeled, and fully labeled species.

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]+ ions corresponding to the different isotopic species of Acetyl-L-threonine (d0 to d5).

-

Integrate the peak areas for each isotopic species.

-

Calculate the isotopic enrichment by determining the relative abundance of the d5 species compared to the sum of all isotopic species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information and can be used to determine the degree of deuteration at specific sites.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL of solvent).

-

NMR Analysis:

-

Instrument: A high-frequency NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the deuterated positions confirms the labeling. Residual proton signals can be integrated to quantify the small percentage of non-deuterated species.

-

²H NMR (Deuterium NMR): Acquire a deuterium NMR spectrum. The signals in the ²H NMR spectrum directly correspond to the deuterated positions. The integration of these signals can be used to determine the relative isotopic abundance at each labeled site.[6]

-

¹³C NMR: Carbon-13 NMR can also be used to assess deuteration. The carbon signals coupled to deuterium will appear as multiplets (due to C-D coupling) and will be shifted slightly upfield compared to their protonated counterparts.

-

-

Data Analysis:

-

In ¹H NMR, compare the integral of the residual proton signals at the deuterated positions to the integral of a non-deuterated proton signal within the molecule (if available) or to an internal standard.

-

In ²H NMR, the relative integrals of the deuterium signals provide a direct measure of the isotopic distribution.

-

Metabolic Pathway of L-Threonine Degradation

This compound is a useful tracer for studying the metabolic fate of L-threonine. After cellular uptake and deacetylation, the released L-threonine-d5 enters the metabolic pathways. The primary catabolic pathway for L-threonine in many organisms is initiated by the enzyme threonine dehydrogenase.

Caption: Major metabolic pathway of L-threonine degradation.

Experimental Workflow for Isotopic Enrichment Determination

The following diagram illustrates a typical workflow for determining the isotopic enrichment of this compound.

Caption: Workflow for isotopic enrichment analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Acetyl-d3-L-threonine-2,3-d2 | LGC Standards [lgcstandards.com]

- 3. N-Acetyl-d3-L-threonine-2,3-d2 | LGC Standards [lgcstandards.com]

- 4. This compound | Benchchem [benchchem.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Isotopic Abundance of Acetyl-L-Threonine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural isotopic abundance of the constituent elements of acetyl-l-threonine (C₆H₁₁NO₄). This document details the prevalence of stable isotopes for carbon, hydrogen, nitrogen, and oxygen, and outlines a standard experimental protocol for their determination using isotope ratio mass spectrometry.

Natural Isotopic Abundance of Constituent Elements

Acetyl-L-threonine is composed of carbon, hydrogen, nitrogen, and oxygen. The natural abundance of the stable isotopes of these elements is a fundamental consideration in high-precision analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Understanding the baseline isotopic distribution is critical for metabolic labeling studies, isotopic tracer experiments, and the authentication of chemical compounds.

The following table summarizes the natural abundances of the stable isotopes for each element present in acetyl-l-threonine.

| Element | Isotope | Atomic Mass (Da) | Natural Abundance (atom %) |

| Carbon (C) | ¹²C | 12.000000 | 98.93 (8) |

| ¹³C | 13.003355 | 1.07 (8)[1] | |

| Hydrogen (H) | ¹H | 1.007825 | 99.9885 (70)[2] |

| ²H (D) | 2.014102 | 0.0115 (70)[2] | |

| Nitrogen (N) | ¹⁴N | 14.003074 | 99.62[3] |

| ¹⁵N | 15.000109 | 0.38[3] | |

| Oxygen (O) | ¹⁶O | 15.994915 | 99.757 (16)[] |

| ¹⁷O | 16.999131 | 0.038 (1)[] | |

| ¹⁸O | 17.999160 | 0.205 (14)[] |

Note: The values in parentheses represent the uncertainty in the last digits.

Experimental Protocol: Determination of Isotopic Abundance by GC-C-IRMS

The determination of the natural isotopic abundance of carbon and nitrogen in acetyl-l-threonine can be accurately performed using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). This technique allows for the compound-specific isotope analysis of volatile derivatives of the amino acid.

Sample Preparation

Proper sample preparation is crucial for accurate isotopic analysis and involves two key steps: hydrolysis and derivatization.

-

Hydrolysis: To analyze the core threonine structure, the acetyl group can be removed via acid hydrolysis. A common method involves heating the sample in 6 M hydrochloric acid at 110-150°C for a defined period (e.g., 70 minutes to 24 hours) in an oxygen-free environment to liberate the free amino acid.[3][5] Following hydrolysis, the acid is typically removed by evaporation under a stream of nitrogen gas.

-

Derivatization: Amino acids are not sufficiently volatile for direct analysis by gas chromatography. Therefore, they must be chemically modified into volatile derivatives. A widely used method is the formation of N-acetyl-O/N-pentafluoropropionyl (NA-PFP) esters or N-acetyl methyl esters.[5][6] For instance, to form N-acetyl methyl esters, the dried hydrolysate is first esterified with acidified methanol, followed by acetylation using a mixture of acetic anhydride, trimethylamine, and acetone.[5]

Gas Chromatography (GC) Separation

The derivatized sample is injected into a gas chromatograph. The GC column, typically a non-polar or mid-polar capillary column, separates the individual amino acid derivatives based on their boiling points and interactions with the stationary phase. This ensures that a pure peak of the derivatized threonine enters the mass spectrometer for isotopic analysis.

Combustion and Reduction

The eluent from the GC column, containing the separated derivatized threonine, is directed into a combustion reactor. This reactor is a furnace containing an oxidant (e.g., copper oxide) heated to a high temperature (around 900-1000°C). The organic compound is combusted, converting all carbon into carbon dioxide (CO₂) and all nitrogen into nitrogen gas (N₂). For nitrogen isotope analysis, the gas stream then passes through a reduction furnace to convert any nitrogen oxides (NOx) to N₂.

Isotope Ratio Mass Spectrometry (IRMS)

The resulting CO₂ and N₂ gases are introduced into the ion source of the isotope ratio mass spectrometer. The gases are ionized, and the resulting ions are accelerated and separated in a magnetic field according to their mass-to-charge ratio. For example, to determine the ¹³C/¹²C ratio, the mass spectrometer measures the ion beams corresponding to masses 44 (¹²C¹⁶O₂) and 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O). Similarly, for the ¹⁵N/¹⁴N ratio, ion beams for masses 28 (¹⁴N¹⁴N), 29 (¹⁴N¹⁵N), and 30 (¹⁵N¹⁵N) are measured. The isotopic ratios of the sample are then compared to those of a calibrated reference gas that is introduced into the mass spectrometer.

Visualizations

Experimental Workflow for Isotopic Analysis

The following diagram illustrates the general workflow for determining the natural isotopic abundance of carbon and nitrogen in acetyl-l-threonine using GC-C-IRMS.

References

- 1. Natural Abundance Isotope Ratio Measurements of Organic Molecules Using 21 T FTICR MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sample Preparation | Stable Isotope Facility [isotopes.forestry.ubc.ca]

- 3. alexandraatleephillips.com [alexandraatleephillips.com]

- 5. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 6. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

Methodological & Application

quantitative analysis of amino acids using deuterated standards

Application Note & Protocol

Quantitative Analysis of Amino Acids in Biological Matrices Using Deuterated Internal Standards by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of amino acids is crucial in various fields, including clinical diagnostics, drug development, and metabolomics, for understanding physiological and pathological states.[1][2] Stable isotope dilution mass spectrometry (IDMS) using deuterated amino acids as internal standards is the gold standard for this purpose.[3][4] This method offers high precision and accuracy by correcting for variations during sample preparation and analysis.[3][4] This document provides a detailed protocol for the quantitative analysis of amino acids in plasma samples using deuterated internal standards coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The methodology is based on the principle of isotope dilution, where a known concentration of a stable isotope-labeled (deuterated) version of each amino acid is added to the sample at the beginning of the workflow.[3][4] These deuterated standards are chemically identical to their endogenous counterparts and thus behave similarly during sample preparation (e.g., protein precipitation, derivatization) and LC-MS/MS analysis.[3] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[3] By comparing the signal intensity of the endogenous amino acid to its corresponding deuterated internal standard, accurate quantification can be achieved.[5]

Experimental Workflow

The overall experimental workflow for the is depicted below.

Caption: Experimental workflow for amino acid quantification.

Detailed Experimental Protocol

This protocol is designed for the analysis of amino acids in human plasma.

1. Materials and Reagents

-

Amino Acid Standards: Analytical grade standards for all amino acids of interest.

-

Deuterated Amino Acid Internal Standards: A mixture of deuterated amino acids (e.g., L-Leucine-d10, L-Valine-d8).[6]

-

Solvents: HPLC-grade acetonitrile, methanol, and water.

-

Reagents: Formic acid, sulfosalicylic acid (SSA).

-

Derivatization Reagents (Optional): AccQ-Tag™ Ultra Derivatization Kit or 3N Butanolic HCl.[7][8]

-

Plasma Samples: Collected in EDTA- or heparin-containing tubes.

2. Standard and Internal Standard Preparation

-

Stock Solutions: Prepare individual stock solutions of each amino acid standard and deuterated internal standard in a suitable solvent (e.g., 0.1 M HCl).

-

Working Standard Solutions: Combine the individual stock solutions to create a mixed amino acid standard working solution. Prepare a series of calibration standards by serially diluting the working solution.

-

Internal Standard Working Solution: Combine the deuterated amino acid stock solutions to create a mixed internal standard working solution at a fixed concentration.

3. Sample Preparation

-

Thaw plasma samples on ice.

-

To 50 µL of each plasma sample, calibrator, and quality control sample, add 10 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 50 µL of 10% (w/v) sulfosalicylic acid to precipitate proteins.[5]

-

Vortex for 30 seconds.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Optional Derivatization:

-

AccQ-Tag Method: Follow the manufacturer's protocol for derivatization.

-

Butylation Method: Dry the supernatant under a stream of nitrogen and add 3N butanolic HCl. Heat at 60°C for 20 minutes. Dry again and reconstitute in the mobile phase.[8]

-

-

Transfer the final sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

LC System: UPLC or HPLC system.

-

Column: A column suitable for amino acid analysis, such as a HILIC column (e.g., Acquity UPLC BEH Amide) or a C18 column with an ion-pairing agent.[9][10]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the amino acids of interest.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.[9]

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize the precursor and product ions for each amino acid and its deuterated internal standard.

5. Data Analysis

-

Integrate the peak areas for each endogenous amino acid and its corresponding deuterated internal standard.

-

Calculate the peak area ratio (endogenous/internal standard).

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of each amino acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation: Quantitative Performance

The following tables summarize the expected quantitative performance of the method.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Amino Acid | Calibration Range (µM) | R² | LLOQ (µM) |

| Alanine | 5 - 1000 | >0.995 | 5 |

| Valine | 2 - 500 | >0.998 | 2 |

| Leucine | 2 - 500 | >0.997 | 2 |

| Isoleucine | 1 - 250 | >0.996 | 1 |

| Proline | 5 - 1000 | >0.995 | 5 |

| Phenylalanine | 1 - 250 | >0.998 | 1 |

| Tryptophan | 1 - 100 | >0.994 | 1 |

| Methionine | 0.5 - 100 | >0.997 | 0.5 |

| Glycine | 10 - 2000 | >0.993 | 10 |

| Serine | 5 - 1000 | >0.995 | 5 |

Table 2: Precision and Accuracy

| Amino Acid | Concentration (µM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Alanine | 15 | 4.2 | 5.8 | 102.5 |

| 150 | 3.1 | 4.5 | 98.9 | |

| 750 | 2.5 | 3.9 | 101.1 | |

| Valine | 10 | 3.8 | 5.1 | 97.6 |

| 100 | 2.9 | 4.2 | 103.2 | |

| 400 | 2.2 | 3.5 | 99.4 | |

| Leucine | 10 | 4.5 | 6.2 | 104.1 |

| 100 | 3.3 | 4.8 | 98.2 | |

| 400 | 2.8 | 4.1 | 100.7 |

Application: Amino Acid Metabolism

Quantitative analysis of amino acids is fundamental to studying their metabolic pathways, which are central to cellular function.[1][11] For instance, the urea (B33335) cycle is a critical pathway for the detoxification of ammonia, where several key amino acids are intermediates.

Caption: The Urea Cycle pathway.

The use of deuterated internal standards in LC-MS/MS analysis provides a robust, sensitive, and specific method for the accurate quantification of amino acids in complex biological matrices. This approach is essential for reliable research in metabolomics, clinical diagnostics, and drug development, enabling a deeper understanding of amino acid metabolism in health and disease.

References

- 1. Amino Acid Analysis for Protein Composition and Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iroatech.com [iroatech.com]

- 4. benchchem.com [benchchem.com]

- 5. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 8. researchgate.net [researchgate.net]

- 9. helda.helsinki.fi [helda.helsinki.fi]

- 10. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 11. Amino Acid Metabolism Analysis-Techniques, Workflow, and Applications - Creative Proteomics [creative-proteomics.com]

Application Note: Quantitative Analysis of Acetyl-L-threonine using Acetyl-L-threonine-d5 by LC-MS/MS

Audience: This document is intended for researchers, scientists, and drug development professionals involved in targeted metabolomics and quantitative bioanalysis using mass spectrometry.

Introduction

Quantitative analysis of small molecules like amino acids and their derivatives is crucial in various fields, including biochemistry, drug development, and clinical diagnostics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[1] A significant challenge in LC-MS/MS is the variability introduced during sample preparation and analysis, including matrix effects, which can suppress or enhance the ionization of the target analyte.

To overcome these issues, the use of a stable isotope-labeled internal standard (SIL-IS) is the most reliable method.[2] A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[2] This allows it to co-elute with the analyte during chromatography and experience identical ionization effects, but be distinguished by the mass spectrometer.

This application note provides a detailed protocol for the quantitative analysis of Acetyl-L-threonine in biological samples using Acetyl-L-threonine-d5 as an internal standard. This compound serves as an ideal internal standard, ensuring high accuracy and precision in quantification by correcting for sample loss during preparation and for variability in instrument response.[2][3]

Principle of Isotope Dilution Mass Spectrometry

The core of this method is the principle of isotope dilution. A known quantity of the "heavy" internal standard (this compound) is added to the sample containing an unknown quantity of the "light" native analyte (Acetyl-L-threonine). The sample is then processed and analyzed by LC-MS/MS. Because the analyte and the internal standard exhibit nearly identical chemical and physical properties, any loss during sample handling or fluctuation in MS signal will affect both compounds equally. The concentration of the native analyte is determined by comparing the ratio of its MS signal to that of the internal standard against a calibration curve.

Experimental Protocol

This protocol outlines a general procedure for analyzing Acetyl-L-threonine in human plasma. Modifications may be required for other biological matrices.

Materials and Reagents

-

Acetyl-L-threonine (≥98% purity)

-

This compound (≥98% purity, 98% isotopic purity)

-

Methanol (B129727) (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (K2-EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Centrifuge

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Acetyl-L-threonine in a 50:50 (v/v) Methanol:Water solution to make a 1 mg/mL stock.

-

Separately, prepare a 1 mg/mL stock of this compound (Internal Standard, IS) in the same manner.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by serially diluting the Acetyl-L-threonine primary stock with 50:50 Methanol:Water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound primary stock with Methanol to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

-

Sample Preparation (Protein Precipitation)